
CQ-Lyso
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Overview
Description
CQ-Lyso (Chromenoquinoline-Lysosome) is a ratiometric fluorescent probe designed for precise measurement and imaging of lysosomal pH in living cells. It consists of a chromenoquinoline chromophore that undergoes protonation-induced intramolecular charge transfer (ICT) in acidic environments, enabling pH-dependent spectral shifts. This probe operates under single-wavelength excitation (470 nm), producing dual emission peaks at 560 nm (neutral/basic pH) and 613 nm (acidic pH), which allows for reliable ratiometric quantification .
Key characteristics of this compound include:
- Molecular formula: C30H35N3O3 (MW: 485.62) .
- pKa: 5.0, aligning with the typical lysosomal pH range (4.5–5.5) .
- Colocalization accuracy: High Pearson’s coefficients (0.95–0.97) with commercial lysosomal trackers (e.g., LysoTracker Deep Red) .
- Dynamic range: pH 4.0–6.0, optimized for detecting subtle lysosomal pH fluctuations under pathological or drug-induced conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CQ-Lyso involves the preparation of chromenoquinoline derivatives. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the formation of the chromenoquinoline core and subsequent functionalization to target lysosomes .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
CQ-Lyso primarily undergoes protonation and deprotonation reactions due to its role as a pH-sensitive fluorescent probe. These reactions are crucial for its function in measuring lysosomal pH .
Common Reagents and Conditions
The common reagents used with this compound include solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are used to dissolve the compound for cellular experiments. The conditions typically involve maintaining the compound in a protected environment to prevent degradation .
Major Products Formed
The major products formed from the reactions involving this compound are its protonated and deprotonated forms, which exhibit different fluorescence properties. These forms are essential for its function as a ratiometric fluorescent probe .
Scientific Research Applications
Key Applications
-
Lysosomal pH Measurement
- CQ-Lyso quantitatively measures lysosomal pH values in living cells using single-wavelength excitation. The probe demonstrates high colocalization with established lysosomal markers, indicating its specificity for lysosomes .
- Table 1: Performance Metrics of this compound
Metric Value Colocalization with LysoTrackerDeep Red 0.97 Colocalization with LysoTrackerBlue DND-22 0.95 pH Detection Range 4.5 - 7.0
-
Cellular Imaging
- The ability to visualize dynamic changes in lysosomal pH makes this compound invaluable for studying cellular processes such as autophagy, apoptosis, and drug delivery mechanisms.
- Case Study: Autophagy Monitoring
-
Drug Development and Pharmacology
- This compound can be employed to assess the efficacy of drugs targeting lysosomal functions or those that alter lysosomal pH as part of their mechanism of action.
- Case Study: Lysosomal Storage Disorders
-
Cancer Research
- The probe's ability to detect changes in lysosomal pH is particularly relevant in cancer research, where altered lysosomal function is often associated with tumor progression and metastasis.
- Case Study: Tumor Microenvironment Analysis
-
Metabolomics and Lipidomics
- This compound's application extends to metabolomics, where it aids in understanding the metabolic profiles associated with different diseases by providing insights into cellular environments influenced by pH changes.
- Table 2: Applications in Metabolomics
Application Area Description Lipid Metabolism Monitoring pH changes during lipid degradation Drug Metabolism Assessing how drugs affect lysosomal function
Mechanism of Action
CQ-Lyso exerts its effects through a mechanism involving the protonation of its quinoline ring in acidic environments, such as lysosomes. This protonation induces an intramolecular charge transfer process, resulting in a shift in its fluorescence properties. The compound targets lysosomes due to its chemical structure, which allows it to accumulate in these acidic organelles .
Comparison with Similar Compounds
The following table and analysis highlight CQ-Lyso’s advantages and limitations relative to other lysosomal pH probes.
Table 1: Comparative Analysis of Lysosomal pH Probes
Key Comparative Insights
Sensitivity and Selectivity :
- This compound exhibits a narrower dynamic range (pH 4.0–6.0) compared to LysopHD (pH 0.82–6.83) or NBOH (pH 3.0–11.0). While this limits its utility in extreme pH conditions, it enhances accuracy within the lysosomal pH window .
- Unlike BiDL, which requires encapsulation in lipid bilayers for aqueous stability, this compound self-targets lysosomes without additional formulation, reducing experimental complexity .
Optical Performance :
- This compound’s ratiometric design minimizes photobleaching and autofluorescence artifacts, a significant improvement over intensity-based probes like LysopHG .
- LysopHF’s NIR emission (665 nm) offers deeper tissue penetration, but this compound’s visible-light emissions (560/613 nm) provide higher resolution for subcellular imaging .
Genetically encoded biosensors (e.g., GFP-based probes) enable long-term pH tracking but may alter lysosomal activity or morphology, whereas this compound’s small-molecule design avoids such interference .
Practical Considerations :
- Single-wavelength excitation simplifies instrumentation compared to dual-excitation probes like LysopHD, making this compound suitable for standard fluorescence microscopes .
- This compound’s synthesis and storage (-20°C for 3 years) are more cost-effective than protein-based probes requiring cold-chain logistics .
Research Findings and Limitations
Biological Activity
CQ-Lyso is a novel lysosome-targeting fluorescent probe derived from chloroquine (CQ), designed to quantitatively measure and visualize lysosomal pH in living cells. This compound has garnered attention due to its unique properties and potential applications in biological research, particularly in understanding lysosomal function and autophagy.
This compound is based on a chromenoquinoline chromophore, which exhibits significant changes in its fluorescence properties in response to pH variations. In acidic environments, the protonation of the quinoline ring enhances intramolecular charge transfer (ICT), leading to substantial red-shifts in both absorption and emission spectra. This mechanism allows this compound to act as a ratiometric pH sensor, providing quantitative measurements of lysosomal pH values through single-wavelength excitation techniques .
1. Lysosomal Targeting and pH Measurement
This compound has demonstrated high specificity for lysosomes, as evidenced by its strong colocalization with established lysosomal markers such as LysoTracker. Studies have shown that this compound can effectively stain lysosomes, allowing researchers to observe changes in lysosomal pH under various experimental conditions. The Pearson's colocalization coefficients with LysoTrackerDeep Red and LysoTrackerBlue DND-22 were found to be 0.97 and 0.95, respectively, indicating a high degree of accuracy in targeting lysosomes .
2. Impact on Autophagy
Chloroquine, the parent compound of this compound, is known for its role as an autophagy inhibitor. Research indicates that CQ primarily inhibits autophagy by preventing the fusion of autophagosomes with lysosomes rather than affecting the acidity or degradative capacity of lysosomes directly . this compound's ability to monitor lysosomal dynamics provides insights into how alterations in lysosomal function can influence autophagic processes.
3. Case Studies
Several studies have explored the biological activity of this compound within different cellular contexts:
- Endothelial Cell Studies : In experiments involving human microvascular endothelial cells (HMEC-1), treatment with CQ resulted in increased accumulation of lipids and autophagosomes, suggesting that CQ impairs normal autophagic flux. The study utilized LysoTracker staining to confirm significant changes in lysosomal volume upon CQ treatment at various concentrations (1 µM, 10 µM, and 30 µM) with statistical significance (p-value < 0.0001) .
- Cancer Cell Models : In pancreatic cancer models, CQ treatment was shown to induce mitochondrial dysfunction and disrupt nucleotide synthesis pathways by depleting aspartate levels. This suggests that this compound could be pivotal in understanding therapeutic resistance mechanisms in cancer cells through its effects on lysosomal function .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Basic Research Questions
Q. How does CQ-Lyso function as a ratiometric fluorescent probe for lysosomal pH measurement?
this compound operates via an intramolecular charge transfer (ICT) mechanism. In acidic environments (e.g., lysosomes), protonation of the quinoline ring enhances the ICT process, causing red shifts in absorption (104 nm) and emission (53 nm) spectra. This ratiometric response (ratio of emission intensities at two wavelengths) allows pH quantification independent of probe concentration or instrumental variability. Validation includes colocalization with LysoTracker dyes (Pearson’s coefficients: 0.97 with Deep Red, 0.95 with Blue DND-22) to confirm lysosomal targeting .
Q. What experimental parameters are critical for validating this compound's specificity to lysosomes?
- Colocalization assays : Use LysoTracker dyes as reference markers and calculate Pearson’s coefficients.
- pH dependency : Perform calibration in buffered solutions (pH 3.0–7.0) to confirm spectral shifts align with lysosomal pH range (typically 4.5–5.5).
- Cellular controls : Test in lysosome-disrupted cells (e.g., treated with bafilomycin A1) to verify loss of signal specificity .
Q. How should researchers calibrate this compound for accurate pH quantification in live-cell imaging?
- In vitro calibration : Prepare pH-adjusted buffers (3.0–7.0) and measure emission ratios (e.g., I580nm/I527nm) to generate a standard curve.
- In situ validation : Compare results with established lysosomal pH markers (e.g., Oregon Green dextran) to ensure consistency.
- Instrumental settings : Use single-wavelength excitation (e.g., 405 nm) to minimize phototoxicity and ensure stable imaging conditions .
Advanced Research Questions
Q. What are common sources of error when using this compound in long-term lysosomal pH tracking?
- Photobleaching : Prolonged exposure to excitation light degrades fluorescence. Mitigate by optimizing exposure time and using lower laser power.
- Cellular toxicity : High probe concentrations may alter lysosomal function. Perform viability assays (e.g., MTT) to determine safe dosing.
- Dynamic pH fluctuations : Lysosomal pH can vary with cellular activity. Use time-lapse imaging with short intervals to capture transient changes .
Q. How can conflicting data between this compound and other pH probes (e.g., LysoSensor Yellow/Blue) be resolved?
- Experimental conditions : Ensure identical imaging setups (e.g., temperature, CO₂ levels) and cell types, as lysosomal pH varies across models.
- Probe limitations : LysoSensor requires dual excitation, increasing photodamage, whereas this compound’s ratiometric design reduces artifacts. Cross-validate with intracellular pH standards (e.g., ionophore-treated cells at fixed pH).
- Data normalization : Apply background subtraction and ratio normalization to account for batch-to-batch probe variability .
Q. What methodological considerations apply to dual-probe studies combining this compound with other organelle markers (e.g., mitochondrial probes)?
- Spectral overlap : Select secondary probes with non-overlapping emission spectra (e.g., far-red mitochondrial markers) to avoid crosstalk.
- Sequential imaging : Acquire channels separately to prevent bleed-through.
- Controls : Include cells stained with single probes to confirm specificity and quantify autofluorescence in unstained samples .
Q. Methodological Guidelines
- Data presentation : Include raw and processed emission ratios in tables (see example below) and provide calibration curves in supplementary materials .
- Reproducibility : Document detailed protocols for probe preparation, staining duration, and imaging parameters to enable replication .
pH | I580nm | I527nm | Ratio (I580/I527) |
---|---|---|---|
4.0 | 1200 ± 50 | 300 ± 20 | 4.00 ± 0.25 |
5.0 | 900 ± 40 | 450 ± 30 | 2.00 ± 0.15 |
Table 1: Example calibration data for this compound in buffered solutions (n = 3 replicates).
Properties
Molecular Formula |
C30H35N3O3 |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
9-(4-morpholin-4-ylbutoxy)-3-oxa-13,21-diazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-1(25),2(15),5(14),6,8,10,12,16-octaene |
InChI |
InChI=1S/C30H35N3O3/c1(9-32-12-15-34-16-13-32)2-14-35-24-7-8-27-22(18-24)17-23-20-36-30-25-6-4-11-33-10-3-5-21(29(25)33)19-26(30)28(23)31-27/h7-8,17-19H,1-6,9-16,20H2 |
InChI Key |
FEFIUBKGFCHUHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OCC5=C3N=C6C=CC(=CC6=C5)OCCCCN7CCOCC7 |
Origin of Product |
United States |
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